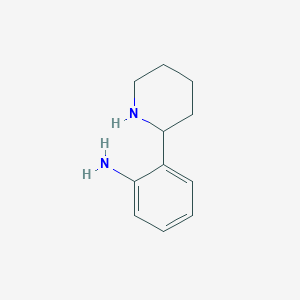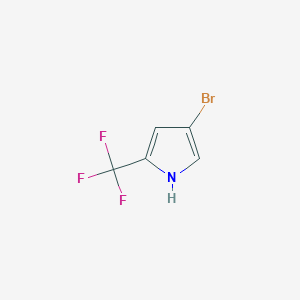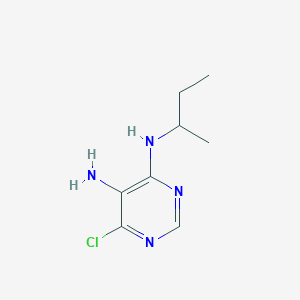![molecular formula C24H22N4O4S B12114137 N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B12114137.png)
N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihidro-4H-ciclopenta[b]tiofeno-2-il}-5-(2-hidroxi-5-metilfenil)-1H-pirazol-3-carboxamida es un compuesto orgánico complejo que presenta una combinación única de grupos funcionales, incluidos los anillos de furano, tiofeno y pirazol.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihidro-4H-ciclopenta[b]tiofeno-2-il}-5-(2-hidroxi-5-metilfenil)-1H-pirazol-3-carboxamida típicamente implica reacciones orgánicas de varios pasos. Los pasos clave incluyen:
Formación del intermedio de carbamoil furan-2-ilmetil: Esto se puede lograr haciendo reaccionar la furan-2-ilmetilamina con un cloruro de carbamoilo adecuado en condiciones básicas.
Ciclización para formar el anillo de ciclopenta[b]tiofeno: Este paso implica la reacción del intermedio con un dieno o dienófilo adecuado en condiciones de ciclización.
Formación del anillo de pirazol: Esto se puede lograr haciendo reaccionar el intermedio de ciclopenta[b]tiofeno con hidracina o un derivado de hidracina en condiciones ácidas o básicas.
Reacción de acoplamiento final: El último paso implica el acoplamiento del intermedio de pirazol con ácido 2-hidroxi-5-metilbenzoico o su derivado en condiciones de acoplamiento adecuadas, como el uso de un reactivo de acoplamiento como EDC o DCC.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto probablemente implicarían la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto podría incluir el uso de reactores de flujo continuo, síntesis asistida por microondas u otras técnicas avanzadas para mejorar la eficiencia de la reacción y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihidro-4H-ciclopenta[b]tiofeno-2-il}-5-(2-hidroxi-5-metilfenil)-1H-pirazol-3-carboxamida puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: Los anillos de furano y tiofeno se pueden oxidar utilizando agentes oxidantes como el ácido m-cloroperbenzoico (m-CPBA) o el peróxido de hidrógeno.
Reducción: El compuesto se puede reducir utilizando agentes reductores como el hidruro de aluminio y litio (LiAlH4) o el borohidruro de sodio (NaBH4).
Sustitución: Los anillos aromáticos pueden sufrir reacciones de sustitución electrófila o nucleófila utilizando reactivos como halógenos, agentes nitrantes o agentes alquilantes.
Reactivos y condiciones comunes
Oxidación: m-CPBA, peróxido de hidrógeno o permanganato de potasio en condiciones ácidas o básicas.
Reducción: LiAlH4 o NaBH4 en disolventes anhidros como éter o THF.
Sustitución: Halógenos (por ejemplo, Br2, Cl2), agentes nitrantes (por ejemplo, HNO3) o agentes alquilantes (por ejemplo, haluros de alquilo) en condiciones apropiadas.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de epóxidos o cetonas, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihidro-4H-ciclopenta[b]tiofeno-2-il}-5-(2-hidroxi-5-metilfenil)-1H-pirazol-3-carboxamida tiene varias aplicaciones de investigación científica:
Química medicinal: Este compuesto se puede explorar por su potencial como agente farmacéutico debido a su estructura única y grupos funcionales. Puede exhibir actividades biológicas como propiedades antiinflamatorias, anticancerígenas o antimicrobianas.
Ciencia de los materiales: Las propiedades electrónicas únicas del compuesto lo convierten en un candidato para su uso en electrónica orgánica, como diodos orgánicos emisores de luz (OLED) o fotovoltaicos orgánicos (OPV).
Síntesis orgánica: Puede servir como bloque de construcción para la síntesis de moléculas más complejas, lo que permite el desarrollo de nuevas metodologías sintéticas y vías de reacción.
Mecanismo De Acción
El mecanismo de acción de N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihidro-4H-ciclopenta[b]tiofeno-2-il}-5-(2-hidroxi-5-metilfenil)-1H-pirazol-3-carboxamida depende de su aplicación específica. En química medicinal, el compuesto puede interactuar con objetivos moleculares como enzimas, receptores o ADN. Los anillos de furano, tiofeno y pirazol pueden participar en diversas interacciones, incluidos los enlaces de hidrógeno, la apilamiento π-π y las interacciones hidrofóbicas, que contribuyen a su actividad biológica.
Comparación Con Compuestos Similares
Compuestos similares
- Ácido N-(3-[(Tetrahidro-furan-2-ilmetil)-carbamoyl]-4,5,6,7-tetrahidro-benzo[b]tiofeno-2-il)-succinámico
- N-(1-((Furan-2-ilmetil)-carbamoyl)-2-tiofeno-2-il-vinil)-benzamida
Singularidad
N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihidro-4H-ciclopenta[b]tiofeno-2-il}-5-(2-hidroxi-5-metilfenil)-1H-pirazol-3-carboxamida es único debido a su combinación de anillos de furano, tiofeno y pirazol, que proporcionan un entorno electrónico y estérico distinto. Esta singularidad puede conducir a interacciones específicas con objetivos biológicos o propiedades únicas en aplicaciones de ciencia de los materiales.
Propiedades
Fórmula molecular |
C24H22N4O4S |
|---|---|
Peso molecular |
462.5 g/mol |
Nombre IUPAC |
N-[3-(furan-2-ylmethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-3-(2-hydroxy-5-methylphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C24H22N4O4S/c1-13-7-8-19(29)16(10-13)17-11-18(28-27-17)22(30)26-24-21(15-5-2-6-20(15)33-24)23(31)25-12-14-4-3-9-32-14/h3-4,7-11,29H,2,5-6,12H2,1H3,(H,25,31)(H,26,30)(H,27,28) |
Clave InChI |
NPROMHVFBHAINW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)O)C2=NNC(=C2)C(=O)NC3=C(C4=C(S3)CCC4)C(=O)NCC5=CC=CO5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(3-propoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12114056.png)
![8-[(6-carboxy-4H-1,3-benzodioxin-8-yl)methyl]-4H-1,3-benzodioxine-6-carboxylic acid](/img/structure/B12114062.png)

![3-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]-3,4-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B12114076.png)

![5-[1-(4-Nitro-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione](/img/structure/B12114084.png)
![Methyl 3'-chloro[1,1'-biphenyl]-4-carboxylate](/img/structure/B12114091.png)





![3-[(4-Methylphenyl)amino]propanehydrazide](/img/structure/B12114142.png)

